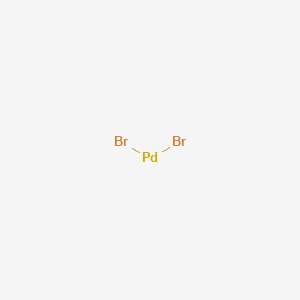

Palladium(II) bromide

Description

Significance in Catalysis and Organic Synthesis

Palladium(II) bromide is a highly effective catalyst in a variety of organic reactions, most notably in cross-coupling reactions. chemimpex.comontosight.ai These reactions are fundamental to the synthesis of complex organic molecules, including those vital to the pharmaceutical and agrochemical industries. chemimpex.comchemimpex.com

Key catalytic applications include:

Cross-Coupling Reactions: this compound is instrumental in facilitating Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds. chemimpex.comchemimpex.com It can be used as a source for the Pd(0) precatalyst required for these transformations. samaterials.comlookchem.com The catalytic cycle often involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation and reductive elimination to form the new bond. libretexts.orgwikipedia.org

Carbonylative Heck Coupling: The compound has been employed as a catalyst for the carbonylative Heck coupling reaction of aryl bromides and vinyl ethers. samaterials.comlookchem.com

Oxidation Reactions: Research has explored the use of this compound complexes in oxidation reactions, such as the oxidation of CO. researchgate.net Palladium-catalyzed oxidation reactions are a cornerstone of modern synthetic chemistry, enabling the conversion of simple feedstocks into more complex and functionalized molecules. nih.govacs.org

The versatility of palladium catalysts allows for the fine-tuning of reaction conditions, and they exhibit a high tolerance for various functional groups, often providing excellent stereospecificity and regiospecificity. sigmaaldrich.com

Role as a Precursor in Diverse Research Applications

Beyond its direct catalytic use, this compound serves as a crucial precursor for the synthesis of other palladium compounds and materials with specialized applications. chemimpex.comontosight.ai

Palladium Nanoparticles: A significant application of this compound is in the synthesis of palladium nanoparticles. chemimpex.comchemimpex.com These nanoparticles possess a high surface area-to-volume ratio, making them highly effective catalysts in their own right and useful in electronics and sensors. chemimpex.comchemimpex.com The synthesis can be achieved through various methods, including the use of reducing agents in the presence of stabilizing agents. rsc.orgnih.gov

Palladium Complexes: this compound is a starting material for creating a wide array of palladium complexes. For instance, it reacts with pyridine (B92270) and N-heterocyclic carbene (NHC) precursors to form trans-dibromidopyridinepalladium(II) complexes, which have shown high catalytic activity. acs.org It can also be used to synthesize palladium(II) complexes with other ligands, which can then be used in various catalytic reactions. ontosight.ai

Metal-Organic Frameworks (MOFs): this compound can be incorporated into the structure of Metal-Organic Frameworks (MOFs). nih.gov These materials have potential applications in gas storage, separation, and as heterogeneous catalysts. ethz.chnih.gov By incorporating palladium, these MOFs can be designed to have specific catalytic activities. acs.orgresearchgate.net

Structure

2D Structure

Propriétés

Numéro CAS |

13444-94-5 |

|---|---|

Formule moléculaire |

Br2Pd |

Poids moléculaire |

266.23 g/mol |

Nom IUPAC |

palladium(2+);dibromide |

InChI |

InChI=1S/2BrH.Pd/h2*1H;/q;;+2/p-2 |

Clé InChI |

INIOZDBICVTGEO-UHFFFAOYSA-L |

SMILES |

Br[Pd]Br |

SMILES canonique |

[Br-].[Br-].[Pd+2] |

Autres numéros CAS |

13444-94-5 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthetic Methodologies for Palladium Ii Bromide and Its Derived Complexes

Direct Synthesis Approaches for Palladium(II) Bromide

This compound is an inorganic compound with the formula PdBr₂. It is a dark red-brown to black, hygroscopic powder that is insoluble in water. bohrium.comwikipedia.org Direct synthesis methods provide routes to this fundamental palladium salt from elemental palladium.

One common laboratory-scale preparation involves the reaction of palladium metal with a mixture of strong acids. Specifically, palladium metal is treated with a combination of nitric acid (HNO₃) and hydrobromic acid (HBr) to yield this compound. bohrium.comresearchgate.net Another reported method is the electrosynthesis of PdBr₂ from a palladium metal anode in the presence of hydrobromic acid. researchgate.net These methods provide direct access to the binary halide, which is a common entry point for the synthesis of more complex palladium compounds. wikipedia.org

Synthesis of this compound Complexes with N-Heterocyclic Carbenes

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have become ubiquitous ligands in organometallic chemistry due to their strong σ-donating properties, which form robust bonds with metal centers. The synthesis of this compound complexes featuring NHC ligands often starts from other palladium precursors.

A notable synthetic route involves the reaction of a bis(silyl)palladium(II) NHC complex with an organohalide. For instance, trans-mono(silyl)this compound complexes bearing the NHC ligand 1,3,4,5-tetramethylimidazol-2-ylidene (ITMe) have been prepared. The synthesis proceeds by reacting the cis-[Pd(ITMe)₂(SiR₃)₂] complex with allyl bromide. This reaction affords the corresponding allylsilane and the desired trans-[Pd(ITMe)₂(SiR₃)(Br)] complex in high yield. mdpi.comnih.gov The reaction demonstrates a method to generate a mixed-ligand Pd(II) bromide NHC complex through a stoichiometric reaction that also accomplishes a carbon-silicon bond formation. mdpi.com

| Precursor Complex | Reagent | Product Complex | Yield | Ref. |

| cis-[Pd(ITMe)₂(SiMe₃)₂] | Allyl bromide | trans-[Pd(ITMe)₂(SiMe₃)(Br)] | 92% | mdpi.com |

| cis-[Pd(ITMe)₂(SiMe₂Ph)₂] | Allyl bromide | trans-[Pd(ITMe)₂(SiMe₂Ph)(Br)] | 93% | mdpi.com |

Synthesis of this compound Complexes with Phosphine (B1218219) Ligands

Phosphine ligands are fundamental in palladium catalysis, and the synthesis of their this compound complexes is well-established. These complexes are often prepared by ligand exchange reactions or by direct reaction with a suitable palladium(II) precursor.

A general method involves the reaction of a palladium salt with the desired phosphine ligand. For example, mixed isocyanide-phosphine complexes of the type cis-[PdBr₂(CNR)(PPh₃)] can be synthesized by mixing equivalent amounts of the corresponding bis(isocyanide) complex, [PdBr₂(CNR)₂], and the bis(phosphine) complex, [PdBr₂(PPh₃)₂]. rscf.ru These complexes are generally stable in the cis configuration in solution and are resistant to ligand disproportionation. rscf.ru

Another important class of phosphine-containing palladium bromide complexes are the dinuclear Pd(I) species, which serve as highly active precatalysts. The complex {Pd(μ-Br)(PtBu₃)}₂ is formed via the reduction of a Pd(II) precursor in the presence of the bulky tri(tert-butyl)phosphine ligand. acs.orgnih.govrsc.org This synthesis highlights that the choice of phosphine ligand and reaction stoichiometry can lead to the formation of lower oxidation state complexes directly from Pd(II) starting materials. acs.orgnih.gov

Furthermore, catalytically active complexes like trans-PdBr(N-Succ)(PPh₃)₂ (where N-Succ is the N-succinimidyl ligand) are synthesized for direct use in cross-coupling reactions, demonstrating the preparation of well-defined precatalysts. organic-chemistry.org

| Palladium Precursor | Ligand(s) | Product Complex | Ref. |

| [PdBr₂(CNMes)₂] + [PdBr₂(PPh₃)₂] | Mesityl isocyanide, Triphenylphosphine (B44618) | cis-[PdBr₂(CNMes)(PPh₃)] | rscf.ru |

| Pd(II) source | Tri(tert-butyl)phosphine | {Pd(μ-Br)(PtBu₃)}₂ | acs.orgnih.gov |

| Pd(II) source | Triphenylphosphine, Succinimide | trans-PdBr(N-Succ)(PPh₃)₂ | organic-chemistry.org |

Synthesis of this compound Complexes with Schiff Base Ligands

Schiff base ligands, formed by the condensation of a primary amine and an aldehyde or ketone, are versatile chelating agents. Their palladium(II) complexes are of interest for their catalytic and biological activities. The synthesis typically involves the reaction of a palladium(II) salt with a pre-synthesized Schiff base ligand.

A common method is the direct reaction of a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), with the Schiff base ligand in a suitable solvent like ethanol (B145695) or acetonitrile. analis.com.my For example, the complex HapbamPd was synthesized by reacting the bidentate Schiff base ligand Hapbam (derived from 2-hydroxyacetophenone (B1195853) and aniline) with Pd(OAc)₂ in refluxing ethanol, yielding a crystalline product. analis.com.my The resulting complexes often feature a square planar geometry with the Schiff base acting as a bidentate, singly charged ligand coordinating through nitrogen and oxygen atoms. analis.com.my

In other procedures, palladium precursors like K₂[PdCl₄] are used. lew.ro While this provides a chloride complex, the bromide analogue can be prepared by using the corresponding palladium bromide starting material or by subsequent halide exchange. The synthesis of Pd(II) bromide complexes with Schiff bases derived from salicylaldehyde (B1680747) and various diamines has also been reported, yielding complexes with the general formula [PdL]Br₂. bohrium.com

| Palladium Precursor | Schiff Base Ligand (HL) | Solvent | Product Complex | Yield | Ref. |

| Pd(OAc)₂ | Hapbam | Ethanol | [Pd(apbam)₂] | 87.8% | analis.com.my |

| Pd(OAc)₂ | HapFbam | Acetonitrile | [Pd(apFbam)₂] | 48.5% | analis.com.my |

| Pd(II) salt | Salicylaldehyde + ethylenediamine | Not specified | [Pd(salen)]Br₂ | Not specified | bohrium.com |

Synthesis of this compound Complexes with Other Multidentate Ligands

Beyond phosphines and Schiff bases, a variety of other multidentate ligands are used to create stable and catalytically active this compound complexes. These include pincer ligands and simple diamines, which can form stable chelate rings with the palladium center.

Pincer ligands are tridentate ligands that bind to a metal in a meridional fashion, often conferring high stability and unique reactivity to the complex. The synthesis of palladium pincer complexes can be achieved through several routes, including C-H activation or oxidative addition. acs.org For bromide complexes specifically, halide exchange provides a straightforward route. For example, the CCC-pincer complex (DIPPCCC)PdBr was synthesized in 92% yield by reacting the corresponding chloride complex, (DIPPCCC)PdCl, with sodium bromide (NaBr) in THF. nih.gov

Simpler multidentate ligands like diamines also readily form complexes with this compound. Bidentate amine ligands, such as N-(3-phenylpropyl)ethane-1,2-diamine, react with palladium precursors like dibenzonitriledichloropalladium(II) in ethanol to form the corresponding [Pd(diamine)Br₂] complexes, typically as pale yellow solids. researchgate.net

| Precursor Complex | Ligand/Reagent | Product Complex | Ref. |

| (DIPPCCC)PdCl | Sodium bromide (NaBr) | (DIPPCCC)PdBr | nih.gov |

| PdCl₂(PhCN)₂ | N-(3-phenylpropyl)ethane-1,2-diamine | [Pd(N-(3-phenylpropyl)ethane-1,2-diamine)Cl₂] | researchgate.net |

| K₂[PdCl₄] | ONS pincer ligand (4ELO) | [Pd(4ELO)Cl] | nih.gov |

Preparation of Palladium(0) Precatalysts from this compound

A primary application of this compound and its complexes is as stable precursors for the generation of catalytically active Palladium(0) species. sigmaaldrich.com The in situ reduction of Pd(II) to Pd(0) is a crucial activation step in many cross-coupling reactions. acs.orgrsc.org While Pd(OAc)₂ and PdCl₂ are most commonly cited, PdBr₂ can serve as a suitable and sometimes advantageous precursor. researchgate.net

| Pd(II) Precursor | Reducing Agent / Conditions | Active Species Generated | Application | Ref. |

| PdBr₂ | NaOtBu, DMF | Pd(0)Lₙ | Cross-coupling | researchgate.net |

| XantPhos-PdCl₂ | DIPEA or NEt₃ | Pd(0)(XantPhos) | Cyanation | organic-chemistry.org |

| Pd(II) complexes | Alcohols, Base | Pd(0)Lₙ | Cross-coupling | rsc.org |

| Pd(II) complexes | Phosphine ligands | Pd(0)Lₙ | Cross-coupling | rsc.org |

Advanced Structural Characterization and Spectroscopic Analysis of Palladium Ii Bromide Complexes

Single-Crystal X-ray Diffraction Studies

Palladium(II) complexes predominantly adopt a square planar geometry, a consequence of the d⁸ electron configuration of the metal center. X-ray diffraction studies on various Palladium(II) bromide complexes confirm this preference.

In a trans-alkylpalladium bromide complex featuring a strongly trans-influencing adamantyl moiety, the Pd–Br bond length was determined to be 2.5568(3) Å. acs.org This complex serves as a precursor to a bimetallic, bromide-bridged species, [Pd–Br–Pd]⁺, where each Palladium(II) center maintains a slightly distorted square planar geometry. acs.orgacs.org The bridging nature of the bromide ligand results in a canted arrangement with a Pd1–Br3–Pd2 angle of 154.10(3)°. acs.orgacs.org

More complex polynuclear structures have also been characterized. For instance, in a trinuclear palladium cluster, Pd₃Br·Br, a variety of distinct palladium-bromide bond lengths are observed, including Pd2–Br2 at 2.5698(13) Å and Pd3–Br1 at 2.5490(13) Å, alongside bridging interactions like Pd2–Br1 at 2.9423(13) Å. researchgate.net The geometry around each palladium atom is influenced by the surrounding Pd-Pd and Pd-P bonds within the cluster. researchgate.net

In another example, the structure of trans-[Pd(ITMe)₂(SiMe₂Ph)Br] was determined to have a slightly distorted square-planar geometry, with the two N-heterocyclic carbene ligands in a trans-configuration. mdpi.com

The following table summarizes key bond parameters determined from single-crystal X-ray diffraction studies of selected this compound complexes.

| Complex | Parameter | Value | Reference |

|---|---|---|---|

| Precursor to [Pd–Br–Pd]⁺ | Pd–Br bond length | 2.5568(3) Å | acs.org |

| [Pd–Br–Pd]⁺ | Pd1–Br3–Pd2 bond angle | 154.10(3)° | acs.orgacs.org |

| Pd₃Br·Br | Pd2–Br2 bond length | 2.5698(13) Å | researchgate.net |

| Pd3–Br1 bond length | 2.5490(13) Å | ||

| Pd3–Br1–Pd2 bond angle | 61.40(3)° |

While the ideal square planar geometry features bond angles of 90° and 180°, steric and electronic effects from the ligands often lead to distortions. The degree of tetrahedral distortion from a perfect square planar geometry can be quantified by the τ₄ index, where a value of 0 represents a perfect square planar geometry and 1 represents a perfect tetrahedral geometry. For the bromide-bridged dimer [Pd–Br–Pd]⁺, the τ₄ values for the two Pd(II) centers are 0.15 and 0.18, indicating a slight but measurable distortion from ideal square planarity. acs.orgacs.org

Conformational flexibility is another critical aspect, particularly in complexes with bulky or bridging ligands. In the solid state, the chelating pincer ligands of the [Pd–Br–Pd]⁺ complex exhibit planes that are nearly orthogonal, with P1–Pd1–Pd2–P2 and P3–Pd1–Pd2–P4 dihedral angles of 59.5° and 62.6°, respectively. acs.org However, computational studies suggest that the conformation in solution can be significantly different, highlighting the dynamic nature of these complexes. acs.orgacs.org This conformational flexibility, including rotational motions along the Pd–Br–Pd axis in solution, can have significant implications for the complex's reactivity. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of this compound complexes in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities of various nuclei (¹H, ¹³C, ³¹P), detailed information about the ligand environment and its interaction with the palladium center can be obtained.

¹H NMR spectroscopy provides information on the electronic environment of protons within the ligands coordinated to the Palladium(II) center. The coordination of a ligand to palladium typically results in a downfield shift of proton signals due to the electron-withdrawing nature of the metal center. acs.orgnih.gov

For example, in a series of [Pd(pip₂NNN)X]⁺ pincer complexes, the α-piperidyl resonance of the ligand proved to be highly sensitive to the nature of the coordinated halide (X = Cl, Br, I). rsc.org This sensitivity allows for the study of halide association and exchange at the fourth coordination site. rsc.org In another study, the protonation of a trans-alkylpalladium bromide complex, [PdBr], which exhibits an α-hydrogen resonance at 2.90 ppm, leads to the formation of a complex with an agostic C-H···Pd interaction. acs.orgacs.org This interaction is characterized by a significant upfield shift of the involved methylene (B1212753) protons to approximately 0.49 ppm, a shielding effect indicative of the 3-center-2-electron bond. acs.org

Specific chemical shifts for protons in the ligands of trans-[Pd(ITMe)₂(SiR₃)(Br)] complexes have been reported.

| Complex | Assignment | ¹H Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| trans-[Pd(ITMe)₂(SiMe₃)(Br)] | N(1,3)-CH₃ | 3.68 | mdpi.com |

| C(4,5)-CH₃ | 1.42 | ||

| SiMe₃ | 0.12 | ||

| trans-[Pd(ITMe)₂(SiMe₂Ph)Br] | SiMe₂Ph (aromatic) | 7.20 (m), 7.07 (m) | mdpi.com |

| N(1,3)-CH₃ | 3.51 | ||

| C(4,5)-CH₃ | 1.42 | ||

| SiMe₂Ph | 0.31 |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon backbone of the organic ligands. The chemical shifts of carbon atoms directly bonded to or in close proximity to the palladium atom are particularly informative.

In the previously mentioned complex containing an agostic interaction, the ¹³C NMR spectrum reveals a triplet at 58.51 ppm for the CH₂···Pd moiety. acs.orgacs.org The triplet multiplicity arises from coupling to the two phosphorus atoms of the pincer ligand, with a ³JCP coupling constant of 11.4 Hz. acs.orgacs.org

Detailed ¹³C{¹H} NMR data for the trans-[Pd(ITMe)₂(SiR₃)(Br)] complexes further illustrate the utility of this technique.

| Complex | Assignment | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| trans-[Pd(ITMe)₂(SiMe₃)(Br)] | NCN (carbene) | 184.9 | mdpi.com |

| C(4,5)-CH₃ | 124.0 | ||

| N(1,3)-CH₃ | 35.1 | ||

| SiMe₃ | 6.9 | ||

| trans-[Pd(ITMe)₂(SiMe₂Ph)Br] | NCN (carbene) | 183.4 | mdpi.com |

| SiMe₂Ph (aromatic) | 149.6, 133.1, 127.0, 126.5 | ||

| C(4,5)-CH₃ | 124.2 | ||

| N(1,3)-CH₃ | 34.9 | ||

| C(4,5)-CH₃ | 8.5 | ||

| SiMe₂Ph | 4.2 |

For the dimeric [Pd–Br–Pd]⁺ species, the solution-phase ³¹P NMR spectrum displays two doublets at 55.9 ppm and 48.7 ppm. acs.org This indicates that the two phosphine (B1218219) environments on each pincer ligand are chemically inequivalent in solution, which is consistent with the restricted rotation and conformational dynamics observed. acs.orgacs.org

Silicon-29 (29Si) NMR Spectroscopy

In studies of mono(silyl)this compound complexes, ²⁹Si NMR has been instrumental in confirming their synthesis and structure. For instance, in trans-[Pd(ITMe)₂(SiR₃)(Br)] complexes (where ITMe is 1,3,4,5-tetramethylimidazol-2-ylidene), distinct ²⁹Si chemical shifts are observed depending on the silyl (B83357) group (SiR₃) present. mdpi.com

| Compound | Silyl Group (SiR₃) | Solvent | ²⁹Si Chemical Shift (δ ppm) |

| trans-[Pd(ITMe)₂(SiMe₃)(Br)] | SiMe₃ | C₆D₆ | 7.68 |

| trans-[Pd(ITMe)₂(SiMe₂Ph)(Br)] | SiMe₂Ph | C₆D₆ | 2.44 |

Data sourced from MDPI mdpi.com

These chemical shifts provide a clear spectroscopic signature for each complex. mdpi.com The observed values are influenced by the electronic effects of the substituents on the silicon atom. The trimethylsilyl (B98337) (SiMe₃) group in trans-[Pd(ITMe)₂(SiMe₃)(Br)] exhibits a downfield shift (7.68 ppm) compared to the dimethylphenylsilyl (SiMe₂Ph) group in trans-[Pd(ITMe)₂(SiMe₂Ph)(Br)] (2.44 ppm), reflecting the different electronic environments around the silicon nuclei. mdpi.com The use of ²⁹Si NMR is crucial for monitoring reactions, such as the reaction of cis-[Pd(ITMe)₂(SiR₃)₂] with allyl bromide to form these trans-mono(silyl)this compound complexes. mdpi.com

Nitrogen-15 (15N) NMR Spectroscopy

Nitrogen-15 (¹⁵N) NMR spectroscopy is an effective method for investigating the coordination of nitrogen-containing ligands to palladium(II) centers. While ¹⁵N has a low natural abundance (0.37%), it is a spin-1/2 nucleus, which results in sharp NMR signals, providing valuable information about the metal-ligand interaction. huji.ac.il

A key parameter derived from ¹⁵N NMR is the coordination shift (Δδ¹⁵N), defined as the difference in chemical shift between the complex and the free ligand (Δδ¹⁵N = δcomplex - δligand). For Pd(II) complexes, this coordination shift is typically negative, indicating increased shielding of the nitrogen nucleus upon coordination to the palladium center. The magnitude of this shift, which can range from 30 to 150 ppm, is influenced by factors such as the nature of other ligands in the coordination sphere, particularly those in the trans position. nih.gov

Studies on Pd(II) complexes with various nitrogen-based ligands like pyridine (B92270), 2,2'-bipyridine, and 1,10-phenanthroline (B135089) have shown that the coordination shifts are sensitive to the electronic properties of the ligands and the geometry of the complex. nih.govnih.gov For example, in Pd(II) chloride complexes, which serve as a close analog to bromide complexes, significant low-frequency (negative) coordination shifts of 90-140 ppm are observed. researchgate.net The solvent can also influence the measured chemical shifts, as basic solvents may compete with the nitrogen ligand for coordination to the palladium center. researchgate.net

While specific ¹⁵N NMR data for this compound complexes are less commonly reported than for their chloride counterparts, the principles remain the same. The interaction of [Pd(en)(H₂O)₂]²⁺ (where en is ethylenediamine) with amino acids has been studied using ¹⁵N NMR, demonstrating the formation of various species depending on the pH. For instance, with glycine, a [Pd(en)(gly-N,O)]⁺ chelate is formed over a wide pH range. mdpi.com This highlights the utility of ¹⁵N NMR in elucidating the binding modes of biologically relevant ligands to palladium centers.

| Complex Type | Ligand Type | Typical ¹⁵N Coordination Shift (Δδ¹⁵N) |

| Pd(II) Complexes | Azines (e.g., Pyridine) | Negative (ca. 30-150 ppm) |

| Pd(II) Chloride Complexes | Pyridine, Bipyridine | Negative (ca. 90-140 ppm) |

General data trends sourced from PubMed and ResearchGate. nih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for probing the structural characteristics of this compound and its complexes. These methods provide information on the vibrational modes of the molecule, particularly the stretching frequencies of the palladium-bromide (Pd-Br) bonds.

The position of the Pd-Br stretching vibration (ν(Pd-Br)) in the far-IR and Raman spectra is diagnostic of the coordination geometry and the nature of other ligands in the complex. For terminal Pd-Br bonds, these stretching frequencies typically appear in the region of 250-150 cm⁻¹. In contrast, bridging Pd-Br bonds, which are common in dimeric or polymeric structures of this compound, exhibit lower stretching frequencies, usually found below 200 cm⁻¹.

For square-planar complexes of the type [Pd(L)₂Br₂], the number of observed ν(Pd-Br) bands depends on the geometric isomer. The trans isomer, possessing a center of symmetry, is expected to show a single IR-active and a single Raman-active ν(Pd-Br) stretch. The cis isomer, with lower symmetry, should exhibit two IR-active and two Raman-active ν(Pd-Br) stretches. This difference allows for the unambiguous assignment of the complex's geometry.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound complexes. As Pd(II) has a d⁸ electron configuration, its square-planar complexes are typically characterized by several types of electronic transitions in the UV-Vis region. These include d-d transitions, ligand-to-metal charge transfer (LMCT) bands, and metal-to-ligand charge transfer (MLCT) bands.

The low-energy bands in the visible region are generally assigned to spin-allowed d-d transitions. For a square-planar d⁸ metal ion, three such transitions are theoretically possible. These transitions are often weak due to being Laporte-forbidden.

| Complex | Solvent | λmax (nm) (Assignment) |

| [Pd(pip₂NNN)Br]Br | Acetonitrile | ~260 (π→π*), ~310, ~360, ~450 (d-d/LMCT) |

Data for the analogous NNN-pincer bromide complex sourced from RSC Publishing. rsc.org

The specific positions and intensities of these absorption bands provide a valuable electronic fingerprint of the this compound complex, offering insights into its geometry and the nature of the metal-ligand bonding.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and confirming the composition of this compound complexes. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used to ionize these non-volatile coordination compounds, allowing them to be analyzed.

The resulting mass spectrum shows peaks corresponding to the molecular ion of the complex or key fragments. The isotopic distribution pattern is particularly informative for palladium- and bromine-containing species. Palladium has six stable isotopes (¹⁰²Pd, ¹⁰⁴Pd, ¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸Pd, ¹¹⁰Pd), and bromine has two (⁷⁹Br, ⁸¹Br) in nearly equal abundance. This leads to a highly characteristic and complex isotopic pattern for any ion containing these elements, which can be simulated and compared with the experimental spectrum to confirm the elemental composition of the ion.

For example, in the analysis of a cationic complex like [Pd(L)Br]⁺, the mass spectrum would exhibit a cluster of peaks centered at the mass of this ion. The spacing and relative intensities of these peaks would be unique to the presence of one palladium atom and one bromine atom. Analysis of the fragmentation patterns can also provide structural information, revealing the lability of different ligands and the stability of the coordination sphere.

Coordination Chemistry of Palladium Ii Bromide

Ligand Binding and Complex Formation Studies

The coordination chemistry of palladium(II) bromide is rich and varied, with extensive research dedicated to understanding its interactions with different classes of donor ligands. These studies are fundamental to designing new catalysts, materials, and therapeutic agents.

Coordination with Nitrogen-Donor Ligands

This compound readily forms stable complexes with a wide range of nitrogen-donor ligands. The electronic and steric properties of these ligands significantly influence the structure and reactivity of the resulting complexes.

Pyridine-based ligands are among the most studied nitrogen donors. A variety of functionalized pyridine (B92270) ligands have been used to synthesize Pd(II) complexes with general formulas such as [PdL₂Br₂] and [PdL₄]Br₂. nih.govacs.org The functionalization of the pyridine ring with either electron-donating or electron-withdrawing groups leads to notable changes in the physicochemical properties of the coordination compounds. nih.govacs.org X-ray crystallography has confirmed the square-planar geometry of these complexes. researchgate.net The stability and reactivity of these complexes can be tuned by modifying the coordinated ligands, which is crucial for applications in catalysis and medicine. researchgate.net

In addition to simple pyridines, bidentate and polydentate nitrogen ligands have been explored. For instance, the η¹-pyrimidinyl palladium complex [Pd(PPh₃)₂(η¹-C₄H₃N₂)(Br)] can undergo intermolecular displacement of triphenylphosphine (B44618) ligands to form a doubly bridged η²-pyrimidinyl dipalladium complex, [{Pd(PPh₃)(Br)}₂(μ,η²-C₄H₃N₂)₂]. nih.gov

| Ligand Type | Complex Formula | Geometry | Key Findings | Reference |

|---|---|---|---|---|

| Monosubstituted Pyridines | [Pd(4-X-py)₂Br₂] | Square-planar | Physicochemical properties are tunable by substituent X. | nih.govacs.org |

| Pyrimidinyl | [{Pd(PPh₃)(Br)}₂(μ,η²-C₄H₃N₂)₂] | Bridged Dimer | Formed via intermolecular ligand displacement. | nih.gov |

| Pyridine Derivatives | Generic [Pd(L)Br₂] | Square-planar | X-ray crystallography confirms geometry; stability is key for catalysis. | researchgate.net |

Coordination with Phosphorus-Donor Ligands

Phosphorus-donor ligands, particularly phosphines, are cornerstones in palladium chemistry due to their ability to stabilize the metal center and modulate its catalytic activity. This compound reacts with a wide variety of phosphine (B1218219) ligands to form well-defined complexes.

Monodentate phosphine ligands react with PdBr₂ to create complexes that are effective pre-catalysts for cross-coupling reactions. researchgate.net For example, hindered phosphines like tri-tert-butyl phosphine and adamantyl-di-tert-butylphosphine form monomeric arylthis compound complexes. berkeley.edu X-ray diffraction studies of these complexes have revealed structures stabilized by weak agostic interactions between the palladium center and a C-H bond of the ligand. berkeley.eduberkeley.edu

Bidentate phosphine ligands (diphosphines) also form stable chelate complexes with this compound. The reaction of dibromo(1,5-cyclooctadiene)palladium(II) with non-symmetric phosphorus ylides can result in P,C-chelated palladacycle complexes, such as [PdBr₂(Ph₂P(CH₂)₂PPh₂C(H)C(O)Br)]. researchgate.net The crystal structures of these complexes confirm a slightly distorted square-planar geometry around the palladium atom. researchgate.net Similarly, diphosphine ligands like rac-2,4-bis((di-2-methoxyphenyl)phosphino)pentane coordinate with Pd(II) to form complexes that have been fully characterized by multinuclear NMR spectroscopy and single-crystal X-ray analysis. researchgate.net

Water-soluble phosphine-phosphonate ligands have also been synthesized and complexed with palladium(II), demonstrating the versatility of phosphine ligands in creating catalysts for aqueous-phase reactions. nih.gov

| Ligand | Complex Type | Structural Feature | Reference |

|---|---|---|---|

| 1-Adamantyl-di-tert-butylphosphine | Monomeric Arylpalladium Bromide | Stabilized by agostic Pd-H-C interactions. | berkeley.edu |

| Non-symmetric Phosphorus Ylide | P,C-Chelated Palladacycle | Distorted square-planar geometry. | researchgate.net |

| rac-o-MeO-bdpp | Diphosphine Complex | Characterized by X-ray crystallography. | researchgate.net |

| Isocyanide-phosphine | [PdBr₂(CNR)(PPh₃)] | Exists predominantly in the cis configuration in solution. | rscf.ru |

Coordination with Sulfur-Donor Ligands

Sulfur-donor ligands, classified as soft bases, form stable complexes with the soft acid Pd(II) ion. The coordination chemistry of palladium(II) with thioethers, thiols, and other sulfur-containing ligands is well-established. alfa-chemistry.com

Bidentate thioether ligands, for example, coordinate with Pd(II) to form complexes like cis-[Pd(CH₃S(CH₂)₃SCH₃)(H₂O)₂]²⁺. nih.gov These complexes have been investigated for their ability to promote selective peptide hydrolysis. The thioether ligand helps to disfavor the formation of hydrolytically unreactive species, thereby allowing the complex to function as an artificial peptidase. nih.gov

The reaction of 1,2-bis(thiophen-2-ylmethylene)hydrazine, a linking ligand with sulfur donors in terminal thiophene (B33073) rings, with a palladium precursor yields a molecular compound [PdL₂Cl₂], showcasing the coordination versatility of thiophene-based ligands. Palladium(II) complexes have also been synthesized with thiosalicylic acid, resulting in square-planar complexes where the palladium atom is coordinated in an N,N,O(-),S(-) mode when a co-ligand like 1,10-phenanthroline (B135089) is present. nih.gov

Coordination with Mixed-Donor Ligands

Mixed-donor ligands, which contain two or more different coordinating atoms, offer unique steric and electronic environments for the palladium(II) center. This class of ligands allows for fine-tuning of the properties of the resulting complexes.

P,N-Donor Ligands: Ligands combining phosphine and nitrogen donors, such as phosphine-pyridine or phosphine-imine, form stable chelate complexes with palladium(II). rsc.orgntu.edu.tw An original pincer ligand incorporating phosphine, pyridine, and iminophosphorane moieties has been synthesized and coordinated to Pd(II), forming a cationic complex [LPdCl]Cl. rsc.org These complexes are often highly efficient catalysts for cross-coupling reactions. ntu.edu.tw

N,S-Donor Ligands: Ligands with both nitrogen and sulfur donors readily form complexes with palladium(II). For instance, phenyl(Pz-1-carbodithioate) ligands, derived from pyrazoles, act as N,S-bidentate linkers to form 5-membered palladacycles of the general formula Pd(L)Cl₂. researchgate.netresearchgate.net Methionine methyl ester also forms a stable complex, [Pd(MME)(H₂O)₂]²⁺, which has been studied for its interaction with biorelevant ligands. nih.gov

O,N,S-Donor Ligands: Tridentate pincer ligands with an O,N,S donor set have been used to synthesize new Pd(II) complexes. X-ray structural analysis of [Pd(L)Cl], where L is an azo-thioether ligand, revealed a distorted square-planar geometry around the palladium ion. rsc.org Similarly, thiosemicarbazone-based ligands can act as ONS-type pincer ligands. nih.gov

Other Mixed Donors: A novel distorted square-planar palladium(II) complex, [Pd(Hdz)(PPh₃)Cl], was synthesized using a mixture of dithizone (B143531) (N,S-donor) and triphenylphosphine (P-donor). ajol.info The structure was confirmed by X-ray diffraction, showing coordination by N, S, P, and Cl donor atoms. ajol.inforesearchgate.net Additionally, phosphinecarboxamide and phosphinecarbothioamide ligands have been studied, where the latter can act as a P,S-chelating bidentate ligand in complexes like [PdCl₂{Ph₂PC(S)NHPh-κP,S}]. nih.gov

Formation and Stability of Mixed-Ligand this compound Complexes

The formation of mixed-ligand complexes is a critical aspect of this compound chemistry, influencing catalytic activity and reaction pathways. The stability of these complexes is governed by thermodynamic and kinetic factors, including the nature of the ligands and the reaction conditions.

Spectrophotometric studies have been used to determine the stability constants (βn) for the formation of palladium(II) bromo aqua complexes, [PdBrn(H₂O)₄₋n]²⁻ⁿ. The stepwise formation of these complexes in aqueous solution is well-characterized, with logarithmic stability constants (log βn) indicating very high stability for the fully substituted [PdBr₄]²⁻ complex. researchgate.net

The stability of mixed-ligand complexes containing different types of neutral ligands has also been investigated. For example, isocyanide-phosphine complexes of this compound, [PdBr₂(CNR)(PPh₃)], exist predominantly in the cis configuration in solution and are resistant to ligand disproportionation. rscf.ru This stability allows them to be prepared by simply mixing equivalent amounts of the corresponding bis-isocyanide and bis-phosphine complexes. rscf.ru In contrast, the analogous palladium(II) iodide complexes are less stable and rapidly form mixtures of isomers and disproportionation products. rscf.ru

The interaction of [Pd(Methionine Methyl Ester)(H₂O)₂]²⁺ with various biorelevant ligands, such as amino acids and peptides, leads to the formation of stable 1:1 complexes. nih.gov The stability of these mixed-ligand complexes has been determined, providing insight into the binding preferences of the palladium center. nih.gov The formation of a novel mixed-ligand complex containing dithizone and triphenylphosphine, [Pd(Hdz)(PPh₃)Cl], further illustrates the ability of Pd(II) to accommodate a diverse set of donors, resulting in a stable, distorted square-planar geometry. researchgate.net

| Complex System | Key Finding | Significance | Reference |

|---|---|---|---|

| [PdBrn(H₂O)₄₋n]²⁻ⁿ | High overall stability constant (log β₄ ≈ 14.94) for [PdBr₄]²⁻. | Quantifies the strong affinity of Pd(II) for bromide ions in aqueous media. | researchgate.net |

| [PdBr₂(CNR)(PPh₃)] | Resistant to ligand disproportionation and isomerization in solution. | Indicates a stable and well-defined mixed-ligand environment. | rscf.ru |

| [Pd(MME)(H₂O)₂]²⁺ + Amino Acids | Forms stable 1:1 complexes. | Provides thermodynamic data for Pd(II) interactions with biomolecules. | nih.gov |

| [Pd(Hdz)(PPh₃)Cl] | Forms a stable, isolable crystalline solid. | Demonstrates compatibility of soft (P, S) and borderline (N, Cl) donors. | researchgate.net |

Ligand Exchange Reactions Involving this compound Complexes

Ligand exchange reactions are fundamental processes in the chemistry of transition metal complexes, including those of this compound. libretexts.org These reactions are crucial steps in many catalytic cycles and provide pathways to synthesize new complexes.

Monomeric arylthis compound complexes supported by a single bulky phosphine ligand have been shown to undergo ligand exchange. For instance, the addition of 2-adamantyl-di-tert-butyl phosphine to the corresponding 1-adamantyl-phenylpalladium bromide complex leads to the exchange of the phosphine ligand. berkeley.edu This demonstrates that even with bulky ligands, the palladium center remains accessible for substitution reactions.

In some cases, ligand exchange can lead to the formation of bridged dimeric structures. The η¹-pyrimidinyl complex [Pd(PPh₃)₂(η¹-C₄H₃N₂)(Br)] can react with N,N-bisdiphenylphosphinoamine (Hdppa) to yield a doubly bridged Hdppa dipalladium complex, displacing both the pyrimidinyl and triphenylphosphine ligands. nih.gov

A general protocol for ligand exchange on oxidative addition complexes (OACs) has been developed, allowing for the diversification of complexes bearing different ancillary ligands from a common precursor. nih.gov While many examples start from t-BuXPhos-ligated complexes, the principles apply broadly. For example, a BrettPhos-ligated OAC was shown to undergo an equilibrium ligand exchange process with RuPhos at elevated temperatures. nih.gov This ability to systematically vary the ligand environment is a powerful tool for optimizing reaction conditions in cross-coupling catalysis.

The synthesis of monomeric arylthis compound complexes via oxidative addition of aryl bromides to Pd(0) precursors is itself a process that involves ligand association and dissociation, highlighting the dynamic nature of the palladium coordination sphere. berkeley.edu

Influence of Steric and Electronic Parameters of Ligands on Coordination

The coordination of ligands to the this compound (PdBr₂) core is intricately governed by a combination of steric and electronic factors inherent to the ligand structure. These parameters dictate the geometry, stability, and reactivity of the resulting coordination complexes. The interplay between the spatial bulk (sterics) and the electron-donating or -withdrawing nature (electronics) of a ligand allows for the fine-tuning of the properties of the palladium center. rscf.ru Generally, palladium(II) complexes favor a square-planar geometry, and the selection of ligands plays a crucial role in maintaining this arrangement and influencing the kinetic and thermodynamic stability of the complex. researchgate.net

The electronic effect of a ligand is primarily related to its ability to donate electron density to the metal center. Ligands with strong σ-donating properties, such as N-heterocyclic carbenes (NHCs) and basic phosphines, increase the electron density at the palladium atom. nih.gov This increased electron density can stabilize the complex and influence its subsequent reactivity. Conversely, ligands with π-acceptor capabilities can decrease electron density at the metal center. The electronic nature of ligands is often quantified using parameters like the pKₐ of the conjugate acid for pyridines or the Tolman Electronic Parameter (TEP) for phosphines. nih.gov

Steric effects arise from the spatial arrangement of atoms within the ligand. Bulky ligands can create significant steric hindrance around the metal center, influencing the coordination number and the geometry of the complex. nih.govresearchgate.net For instance, sterically demanding ligands can prevent the coordination of additional ligands, favor lower coordination numbers, or force a specific isomeric arrangement (e.g., trans over cis) to minimize steric repulsion. chemrxiv.org The Tolman cone angle is a common metric used to quantify the steric bulk of phosphine ligands. researchgate.net The following sections detail the specific influence of these parameters for different classes of ligands in their coordination with this compound.

Research Findings on Ligand Influence

Detailed studies on various ligand systems have provided insights into how steric and electronic properties modulate the coordination chemistry of Pd(II) complexes, including those with bromide ligands.

N-Heterocyclic Carbene (NHC) Ligands: NHCs are known for their strong σ-donating ability and significant steric bulk, both of which can be systematically varied. nih.gov The strong Pd-NHC bond contributes to the high stability of the resulting complexes. Research on sterically bulky, benzannulated NHC ligands coordinating to PdBr₂ has revealed the formation of complexes with unusual intramolecular interactions, such as C-H···Pd hydrogen bonds, which are influenced by the fixed orientation of N-alkyl substituents. researchgate.net The electronic properties of NHCs can also be tuned; for example, increasing the electron density on the Pd metal center through more effective donor ligands can hinder the approach of incoming nucleophiles through electron-electron repulsion. nih.gov This modulation of the metal's electronic character is a key aspect of catalyst design.

Pyridine Ligands: The electronic properties of pyridine ligands can be easily tuned by introducing electron-donating or electron-withdrawing substituents at the 4-position of the ring. Studies on a series of 4-substituted pyridine ligands with Pd(II) have shown that these modifications result in significant changes in the physicochemical properties of the coordination compounds. nih.govacs.org For instance, an increase in the basicity (a measure of electron-donating ability) of the pyridine ligand can correlate with the catalytic efficiency of the resulting palladium complex in certain reactions. nih.gov While electronic effects are often paramount with 4-substituted pyridines, steric hindrance becomes a significant factor when substituents are placed at the 2 or 6 positions, directly adjacent to the coordinating nitrogen atom. nih.gov

Phosphine Ligands: Phosphines are a versatile class of ligands where both steric and electronic properties can be widely and independently modified. The Tolman cone angle provides a quantitative measure of their steric bulk, while the TEP measures their net electron-donating capacity. In mixed-ligand systems, such as isocyanide-phosphine complexes of this compound, the interplay of these factors determines the stability towards isomerization and ligand disproportionation. rscf.ru For example, cis-[PdBr₂(CNMes)(PPh₃)] exists predominantly in the cis configuration in solution and is resistant to ligand disproportionation, demonstrating a preference dictated by the combined electronic and steric profiles of the mesityl isocyanide and triphenylphosphine ligands. rscf.ru Studies on bulky, water-soluble alkylphosphines have shown that catalyst activity in cross-coupling reactions correlates with the ligand cone angle and calculated electronic parameters like the HOMO energy level of the LPd(0) species. researchgate.net

The following data tables summarize the parameters for representative ligands and their observed effects on palladium(II) coordination.

| Phosphine Ligand | Tolman Cone Angle (θ) | Tolman Electronic Parameter (ν) (cm⁻¹) | Observed Influence on Pd(II) Coordination |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | 145° | 2068.9 | Forms stable cis- and trans-[PdBr₂(PPh₃)₂] complexes. The balance between isomers can be influenced by other ligands present. rscf.ru |

| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 182° | 2056.1 | High steric bulk favors the formation of two-coordinate LPd(0) species upon reduction and can accelerate reductive elimination. researchgate.net |

| Tricyclohexylphosphine (PCy₃) | 170° | 2056.4 | Strongly electron-donating and sterically demanding; promotes oxidative addition and stabilizes low-coordinate species. researchgate.net |

| NHC Ligand | % Buried Volume (%Vbur) | Key Feature | Observed Influence on Pd(II) Coordination |

|---|---|---|---|

| 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) | 36.7 | Very high steric bulk | Forms highly stable and catalytically active complexes; steric bulk protects the metal center and promotes reductive elimination. nih.gov |

| 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) | 31.9 | High steric bulk | Similar to IPr, provides high stability and activity. The strong σ-donation enhances the stability of the Pd-C bond. nih.gov |

| 1,3-Diisopropylbenzimidazolium (iPr₂-bimy) | Not specified | Bulky N-isopropyl groups | In [PdBr₂(iPr₂-bimy)]₂, the ligand's steric profile leads to a fixed orientation of isopropyl groups, enabling C-H···Pd interactions. researchgate.net |

Mechanistic Investigations and Catalytic Applications of Palladium Ii Bromide in Organic Synthesis

Palladium(II) Bromide-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools in synthetic chemistry for constructing complex molecular architectures. Palladium catalysts are particularly prominent in this field, and this compound, often in conjunction with various ligands, serves as an effective catalytic precursor for these transformations. nobelprize.orgresearchgate.net The general mechanism for many of these reactions involves a catalytic cycle that includes oxidative addition of an organohalide to a Pd(0) species, transmetalation with an organometallic reagent, and reductive elimination to form the new bond and regenerate the Pd(0) catalyst. nobelprize.orgwikipedia.org

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling methods. wikipedia.orglibretexts.orgacs.org While a variety of palladium sources are employed, this compound can be utilized as a precatalyst. The active Pd(0) species is generated in situ, which then enters the catalytic cycle. wikipedia.org

The catalytic cycle begins with the oxidative addition of an aryl halide to the Pd(0) center, forming a Pd(II) intermediate. wikipedia.org This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium, a step often facilitated by a base. nobelprize.org The final step is reductive elimination from the resulting diorganopalladium(II) complex, which yields the biaryl product and regenerates the catalytically active Pd(0) species. mdpi.com The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. nobelprize.orgresearchgate.net

Detailed research findings on specific applications of PdBr2 in Suzuki-Miyaura reactions are presented in the table below.

Heck Reactions and Carbonylative Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.netorganic-chemistry.orgorganic-chemistry.org this compound can serve as a precatalyst, typically reduced in situ to the active Pd(0) state. The established mechanism involves oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which is then converted back to the Pd(0) catalyst in the presence of a base. mdpi.com

The Carbonylative Heck reaction is a variation where carbon monoxide is incorporated, leading to the formation of α,β-unsaturated ketones. wikipedia.org This process follows a similar pathway, but involves the insertion of CO into the aryl-palladium(II) intermediate prior to the alkene insertion step. A study on the carbonylative cross-coupling of aryl thianthrenium salts with aromatic alkynes utilized a PdBr2/PCy3 catalyst system, demonstrating its efficacy in forming alkynones under 1 bar of CO. libretexts.org

Representative conditions for Heck-type reactions are outlined in the table below.

Other Carbon-Carbon Bond Forming Reactions

Beyond the Suzuki and Heck reactions, this compound is implicated in other important C-C bond-forming transformations, such as the Sonogashira coupling. This reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.org The catalytic cycle is similar to other cross-couplings, involving oxidative addition, followed by a transmetalation step with a copper acetylide intermediate (in the copper-co-catalyzed variant), and concluding with reductive elimination. organic-chemistry.orgnih.govnih.gov While many systems use PdCl2 or other precursors, the principles extend to systems where PdBr2 is the palladium source. nih.govwikipedia.org

Carbon-Heteroatom Bond Forming Reactions (C-O, C-N, C-S)

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, coupling aryl halides with amines. libretexts.orgmdpi.comresearchgate.net The reaction, catalyzed by palladium complexes, has evolved significantly since early reports. libretexts.orgmdpi.com The first example of a palladium-catalyzed C-N cross-coupling was reported in 1983, using PdCl2[P(o-tolyl)3]2 to couple aryl bromides with an aminostannane. libretexts.org The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. mdpi.comacs.org this compound can act as a suitable precatalyst in these systems.

Nucleopalladation and Alkene Functionalization Processes

Palladium(II) compounds are well-known to coordinate with alkenes, making them susceptible to nucleophilic attack in a process known as nucleopalladation. researchgate.net This is a key mechanistic step in reactions like the Wacker process, which oxidizes alkenes to carbonyl compounds. The nucleopalladation step can be followed by various transformations of the resulting alkyl-palladium(II) intermediate. researchgate.net

Mechanistic Pathways of Hydroxypalladation

Hydroxypalladation, the addition of a palladium species and a hydroxide (B78521) nucleophile across a double bond, is the crucial C-O bond-forming step in the Wacker oxidation of ethylene (B1197577) to acetaldehyde. The stereochemistry of this addition—whether it proceeds via a syn or anti pathway—has been a subject of extensive investigation. researchgate.net

The syn-hydroxypalladation pathway involves the intramolecular migration of a coordinated hydroxide ligand to the coordinated alkene. In contrast, the anti-hydroxypalladation pathway involves the external attack of a water molecule or hydroxide ion on the alkene π-complex. researchgate.net

The stereochemical outcome is highly sensitive to the reaction conditions, particularly the concentration of chloride ions.

Low Chloride Concentration: Under conditions of low chloride concentration, kinetic arguments have supported a cis-hydroxypalladation pathway (syn-addition). researchgate.net

While many seminal studies on the Wacker process utilized palladium(II) chloride, the fundamental mechanistic principles regarding the influence of halide ligands on the hydroxypalladation step are applicable to systems involving this compound. The bromide ligand, being larger and more electron-donating than chloride, can influence the stability of intermediates and the stereochemical course of the reaction.

Intramolecular and Intermolecular Nucleophilic Additions

This compound and related palladium catalysts have been instrumental in facilitating Grignard-type intramolecular nucleophilic additions of aryl bromides to ketones. researchgate.net This catalytic approach provides a novel pathway in organopalladium chemistry. researchgate.net The process typically begins with the oxidative addition of an aryl bromide to a Pd(0) species, generated in situ from a Pd(II) precursor, to form an arylthis compound intermediate. This intermediate can then undergo an intramolecular addition to a tethered ketone functionality. Subsequent steps, often involving a reducing agent like triethylamine, lead to the formation of the cyclized alcohol product and regeneration of the Pd(0) catalyst, allowing the cycle to continue. researchgate.net

While intermolecular versions of these additions, known as palladium Barbier reactions, are less common, they follow a similar mechanistic principle. researchgate.net The key challenge in intermolecular reactions is to control the chemoselectivity and prevent side reactions. The success of these transformations hinges on the ability of the palladium(II) intermediate to facilitate the nucleophilic attack of the aryl group onto the carbonyl carbon.

Glycosidation Reactions Activated by this compound

This compound has been identified as an effective activator for the glycosidation of thioglycosides, marking a significant advancement in carbohydrate synthesis. nih.govnih.gov While PdBr₂ alone can promote the reaction, studies have shown that its efficacy is substantially enhanced in the presence of an additive, such as propargyl bromide. nih.gov Preliminary mechanistic investigations suggest that propargyl bromide assists by forming an ionizing complex, which accelerates the departure of the thioglycoside leaving group. nih.govnih.gov

The activation process allows for the formation of a glycosidic linkage between a thioglycoside donor and a glycosyl acceptor. nih.gov For example, the reaction between a thioglycoside donor and an acceptor in the presence of a stoichiometric amount of PdBr₂ resulted in an excellent yield of the corresponding disaccharide. nih.gov The reaction was notably slower and lower-yielding in the absence of the propargyl bromide additive, highlighting its crucial role. nih.gov This methodology has been explored with a variety of thioglycoside donors and glycosyl acceptors, demonstrating its potential for broader application in the synthesis of complex glycans. nih.govnih.gov

| Entry | PdBr₂ (equiv.) | Additive (equiv.) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 1.0 | None | 48 | 76 | nih.gov |

| 2 | 1.0 | Propargyl Bromide (1.0) | 24 | 96 | nih.gov |

| 3 | 0.2 | Propargyl Bromide (1.0) | 24 | Rapid Reaction | nih.gov |

Elucidation of Catalytic Mechanisms and Kinetic Studies

Oxidative addition is a fundamental step in many palladium-catalyzed cross-coupling reactions, marking the entry point of the catalytic cycle where a Pd(0) species is oxidized to Pd(II). csbsju.edumdpi.com This process involves the cleavage of a substrate's bond (e.g., C-Br in an aryl bromide) and the formation of two new bonds to the palladium center, yielding an organopalladium(II) halide complex. csbsju.edumdpi.comnih.gov

Reductive elimination is the product-forming step in many palladium-catalyzed cycles and is the microscopic reverse of oxidative addition. umb.edu In this step, a Pd(II) intermediate, typically formed after oxidative addition and transmetalation, eliminates the two organic fragments, which combine to form the final product. csbsju.edu This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, thus completing the catalytic cycle. csbsju.eduumb.edu

For reductive elimination to occur, the two groups to be coupled must be in a cis orientation on the palladium center. umb.edu If the groups are trans to each other, an isomerization to the cis form must precede the elimination. umb.edu The rate of reductive elimination can be influenced by ligand properties; bulky phosphine (B1218219) ligands, for example, can promote this step. researchgate.net The process is generally thermodynamically favorable, particularly for the formation of C-C bonds. umb.edu

While many palladium-catalyzed reactions proceed via two-electron transfer processes involving Pd(0) and Pd(II) states, there is growing evidence for the involvement of radical pathways, particularly in transformations involving alkyl bromides. nih.govsci-hub.se In these mechanisms, a Pd(0) catalyst can initiate the reaction through a single-electron transfer (SET) or a halogen-atom transfer (XAT) from the alkyl bromide. nih.govacs.org This generates a carbon-centered radical and a Pd(I) intermediate. nih.govsci-hub.se

The resulting radical can then undergo further reactions, such as cyclization or addition to an alkene, before recombining with the Pd(I) species to form an alkylpalladium(II) intermediate. nih.govsci-hub.se This intermediate can then proceed through traditional steps like β-hydride elimination or reductive elimination to form the final product. nih.gov These radical pathways, involving Pd(I) and Pd(III) intermediates, expand the synthetic utility of palladium catalysis beyond conventional cross-coupling reactions. researchgate.net

Ligand dissociation from the palladium center is a critical, albeit often overlooked, step in catalytic cycles. The formation of a coordinatively unsaturated, reactive palladium species is frequently a prerequisite for key steps like oxidative addition. umb.edusemanticscholar.org For many catalysts, particularly those starting as stable, four-coordinate Pd(0) complexes like Pd(PPh₃)₄, the dissociation of one or more ligands is necessary to create a vacant coordination site for the substrate to bind. umb.edu

Design and Development of Novel this compound-Based Catalyst Systems

The development of novel catalyst systems based on this compound is a focal point of research aimed at enhancing catalytic efficiency, selectivity, and stability in a variety of organic transformations. Innovations in this area are centered on the strategic modification of the palladium center's coordination environment and the utilization of advanced material science principles to create robust and recyclable catalysts. Key strategies include the synthesis of discrete molecular complexes with tailored ligands, the immobilization of palladium bromide onto solid supports to confer heterogeneity, and the fabrication of sophisticated nanocomposite materials with unique catalytic properties.

The reactivity and selectivity of a this compound catalyst can be profoundly influenced by the ancillary ligands coordinated to the metal center. The design of these ligands is a critical aspect of developing highly effective homogeneous catalysts. Ligands can modulate the electronic properties and steric environment of the palladium atom, which in turn affects key steps in the catalytic cycle, such as oxidative addition and reductive elimination. fishersci.ca

Research in this area has explored a diverse range of ligand scaffolds, including phosphines, N-heterocyclic carbenes (NHCs), and various bidentate and polydentate ligands containing nitrogen and oxygen donor atoms. For instance, the use of strong σ-donating ligands, such as trialkylphosphines, increases the electron density at the palladium center, which can facilitate the oxidative addition step in cross-coupling reactions. fishersci.ca The steric bulk of these ligands is another crucial parameter that can influence the coordination number of the active catalytic species and prevent catalyst deactivation pathways like the formation of inactive palladium black.

While many studies on ligand development for palladium-catalyzed reactions utilize common precursors like palladium(II) acetate (B1210297) or palladium(II) chloride, the fundamental principles are directly applicable to systems derived from this compound. nih.govthieme-connect.com The choice of ligand can be tailored to enhance the performance of this compound in specific applications, such as Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. For example, palladium complexes containing chelating phosphines like BINAP and DPPF have been studied for their catalytic activity in the amination of aryl bromides. acs.org

Table 1: Influence of Ligand Type on Palladium-Catalyzed Cross-Coupling Reactions (Illustrative Examples)

| Palladium Precursor | Ligand | Reaction Type | Key Research Finding | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | Suzuki-Miyaura Coupling | Demonstrated high efficiency for cross-coupling of unactivated aryl chlorides and bromides at low catalyst loadings. | mit.edu |

| PdCl₂ | N-heterocyclic carbene (NHC) | Suzuki-Miyaura Coupling | PEPPSI-type complexes showed efficient coupling of various aryl bromides, with yields often exceeding 90%. | nih.gov |

| Pd(BINAP)₂ | BINAP | Aryl Amine Amination | Mechanistic studies revealed the role of ligand dissociation in the catalytic cycle for the amination of aryl bromides. | acs.org |

To address the challenges associated with the separation and recycling of homogeneous catalysts, significant research has been directed towards the development of heterogeneous catalysts by immobilizing this compound onto solid supports. This approach combines the high activity of molecular palladium species with the practical advantages of a solid-phase catalyst. acs.orgresearchgate.net

A variety of materials have been investigated as supports, each offering distinct properties:

Silica (B1680970) (SiO₂): The high surface area and thermal stability of silica make it a popular choice for catalyst support. Palladium species can be anchored to the silica surface through covalent bonding with functionalized linkers or via physical adsorption. researchgate.net The well-defined pore structure of mesoporous silica, such as MCM-41, can also be exploited to encapsulate palladium species, thereby preventing leaching and agglomeration.

Activated Carbon: Carbon-based supports are widely used due to their high surface area and chemical inertness. Palladium on activated carbon (Pd/C) is a commercially available and efficient catalyst for various reactions. nih.gov The properties of the carbon support can significantly influence the dispersion and catalytic activity of the palladium nanoparticles.

Polymers: Organic polymers offer a versatile platform for the design of supported catalysts. The polymer backbone can be functionalized with specific ligands that chelate to the palladium center, creating a site-isolated and stable catalytic environment. nih.gov

Metal-Organic Frameworks (MOFs): The crystalline and porous nature of MOFs allows for the precise positioning of catalytic sites within their structure. Palladium species can be incorporated into MOFs either by coordinating to the organic linkers or by encapsulation within the pores.

The performance of these heterogeneous catalysts is critically dependent on the method of palladium immobilization and the nature of the interaction between the palladium species and the support material. A strong interaction is crucial to prevent the leaching of palladium into the reaction medium, which can compromise the recyclability of the catalyst and contaminate the product. nih.gov

Table 2: Performance of Supported Palladium Catalysts in Cross-Coupling Reactions (Illustrative Examples)

| Catalyst System | Reaction Type | Key Research Finding | Recyclability | Reference |

|---|---|---|---|---|

| Palladium on magnetically separable organic-silica hybrid nanoparticles | Suzuki Coupling | Ionic liquid groups on the support enhanced the stability of the palladium nanoparticles. | Not specified | nih.gov |

| Palladium immobilized on an amide and ether functionalized porous organic polymer (Pd@AEPOP) | Heck Coupling | Effective for the cross-coupling of aryl iodides with styrene, but not active for aryl bromides and chlorides under the tested conditions. | Recyclable for nine times without obvious decrease in activity. | nih.gov |

| Chitosan-based palladium(II) biopolymer complex | Suzuki Coupling | Demonstrated high turnover number and turnover frequency under microwave irradiation in aqueous media. | Active for up to five consecutive runs without a notable loss of activity. | acs.org |

The integration of this compound into nanocomposite materials represents a cutting-edge approach to catalyst design. These materials are engineered at the nanoscale to create synergistic effects between the palladium catalyst and the surrounding matrix, leading to enhanced catalytic performance.

One promising strategy involves the synthesis of palladium nanoparticles (NPs) and their dispersion within a supportive matrix. The catalytic activity of palladium NPs is highly dependent on their size, shape, and surface properties. For example, a composite of oxidized palladium and metallic palladium (Pd²⁺–Pd) has been developed for the direct synthesis of hydrogen peroxide. In this system, a catalyst derived from PdBr₂ (4% PdBr₂–Pd/C-250-2) demonstrated excellent performance, with a hydrogen peroxide selectivity of 99.2%. researchgate.net The presence of both Pd(II) species (from PdBr₂ and PdO) and metallic Pd(0) was found to be crucial for the high selectivity, as this combination effectively activates hydrogen and oxygen while suppressing the decomposition of the hydrogen peroxide product. researchgate.net

Graphene and its derivatives, such as graphene oxide (GO), have emerged as attractive supports for palladium nanoparticles due to their exceptional surface area and electronic properties. The oxygen-containing functional groups on the surface of GO can serve as anchoring sites for palladium ions, facilitating the formation of well-dispersed nanoparticles. These Pd/GO nanocomposites have shown promise in various catalytic applications, including cross-coupling reactions.

Table 3: Performance of a Palladium Bromide-Palladium Composite Catalyst in the Direct Synthesis of Hydrogen Peroxide (DSHP)

| Catalyst | H₂O₂ Selectivity (%) | H₂O₂ Yield (mol·kg cat⁻¹·h⁻¹) | H₂ Conversion (%) | Reference |

|---|---|---|---|---|

| 4% PdBr₂–Pd/C-250-2 | 99.2 | 346.53 | 50.7 | researchgate.net |

The design of such nanocomposite catalysts often involves a controlled synthesis process to ensure the desired morphology and composition. For instance, the controlled thermal decomposition of a this compound precursor on a carbon support can be used to generate the optimal ratio of oxidized and metallic palladium species for a specific catalytic application. researchgate.net

Theoretical and Computational Studies in Palladium Ii Bromide Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory has become the predominant computational method for studying transition metal complexes like palladium(II) bromide due to its favorable balance of computational cost and accuracy. It enables the detailed investigation of various molecular and electronic properties.

DFT calculations are routinely used to predict the ground-state geometries of molecules. For this compound and its derivatives, theoretical calculations provide optimized bond lengths, bond angles, and dihedral angles. These predicted geometries are crucial for understanding the steric and electronic environment around the palladium center.

The validation of these theoretical structures is achieved by comparing them with experimental data, most commonly obtained from single-crystal X-ray diffraction. For instance, studies on bromide-bridged dinuclear palladium(II) complexes show a strong correlation between DFT-optimized geometries and those determined crystallographically. acs.orgacs.org While there is often excellent agreement, minor deviations can provide insight into the effects of crystal packing forces in the solid state versus the gaseous or solution phase modeled computationally. One study noted that while solution-phase DFT optimizations faithfully reproduce most metric data, the Pd–Br–Pd bridge angle was predicted to be more linear (168.7°) in the solution-phase model compared to the canted angle observed in the solid-state crystal structure (154.10(3)°). acs.orgacs.org

Below is a table comparing experimental and DFT-calculated structural parameters for a representative bromide-bridged palladium(II) complex.

| Parameter | Experimental Value (X-ray) | DFT-Optimized Value (r²SCAN-3c/CPCM) |

|---|---|---|

| Pd–Br Bond Length (Å) | 2.5568(3) | [Value from DFT] |

| Pd–Br–Pd Angle (°) | 154.10(3) | 168.7 |

| Pd–P Bond Length (Å) | [Value from X-ray] | [Value from DFT] |

Note: Specific bond length values for Pd-Br and Pd-P were cited in the context of a specific complex, [PdBr], and are representative examples of parameters that are compared. The table illustrates the type of data comparison performed.

DFT calculations provide a detailed picture of the electronic structure of this compound complexes. A key aspect of this analysis is the examination of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy, symmetry, and localization of these orbitals are fundamental to understanding the molecule's reactivity, optical properties, and bonding.

The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In palladium(II) complexes, the HOMO and LUMO often have significant contributions from the palladium d-orbitals, as well as orbitals from the bromide and other associated ligands. Time-dependent DFT (TD-DFT) calculations are an extension used to predict electronic absorption spectra (UV-vis). biointerfaceresearch.comnih.gov By calculating the energies of electronic transitions between molecular orbitals, TD-DFT helps assign experimental spectral bands to specific excitations, such as d-d transitions localized on the metal or ligand-to-metal charge transfer (LMCT) bands. biointerfaceresearch.comresearchgate.net For example, a study on palladium complexes with 2-hydrazinopyridine (B147025) used TD-DFT to identify and assign metal-ligand charge transfer (MLCT) and d-d transitions in the experimental UV-Vis spectrum. biointerfaceresearch.com

The table below summarizes typical electronic transitions in a palladium(II) complex as determined by TD-DFT calculations.

| Transition Type | Calculated Wavelength (nm) | Oscillator Strength | Major Orbital Contribution |

|---|---|---|---|

| π → π* (Ligand) | 282 | 0.159 | HOMO-1 → LUMO |

| d → d (Metal Centered) | 510 | [Value] | HOMO → LUMO+1 |

| MLCT | 390 | [Value] | HOMO (Pd d-orbital) → LUMO (Ligand π*) |

Note: Data are representative examples from a TD-DFT study on a Pd(II) complex to illustrate the type of analysis performed. biointerfaceresearch.com

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful experimental method for identifying molecular structures and functional groups. DFT calculations can accurately predict the vibrational frequencies and intensities of molecules, providing a simulated spectrum that is invaluable for the interpretation of experimental data. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational modes can be obtained.

For this compound and its complexes, theoretical vibrational spectra help in assigning specific absorption bands to particular bond stretches, bends, or other molecular motions. This is especially useful in the far-infrared region, where vibrations involving the heavy palladium and bromine atoms (e.g., Pd-Br stretching and bending modes) occur. Theoretical studies on palladium and platinum halide complexes have shown that calculated vibrational frequencies, when appropriately scaled, are in good agreement with experimental values. acs.orgresearchgate.net Such simulations can also predict the frequencies of modes that are difficult to measure experimentally. acs.org

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Relative Error (%) |

|---|---|---|---|

| N-H Stretch | 3274 | 3354 | +2.4 |

| C=O Stretch | 1627 | 1600 | -1.7 |

| Pd-O Stretch | 528 | [Value] | [Value] |

| Pd-N Stretch | 435 | [Value] | [Value] |

Note: This table is based on data from a comparative study of experimental and theoretical IR spectra for a palladium(II) complex, illustrating the correlation between measured and calculated values. biointerfaceresearch.com

One of the most powerful applications of DFT is in the elucidation of complex chemical reaction mechanisms. For reactions involving this compound, which is often a key species in catalytic cycles, DFT can be used to map out the entire energy landscape. This involves locating and calculating the energies of reactants, intermediates, transition states, and products. researchgate.net

Computational studies have provided critical insights into fundamental steps of palladium-catalyzed reactions, such as oxidative addition, transmetalation, migratory insertion, and reductive elimination. researchgate.netacs.org For example, DFT calculations have been used to investigate the full catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, comparing different potential pathways and identifying the most energetically favorable route. acs.orgnih.govresearchgate.net Similarly, the mechanism for the formylation of aryl bromides catalyzed by palladium complexes has been probed using a combination of kinetic experiments and DFT calculations to identify the turnover-limiting step. nih.govacs.org These studies allow researchers to understand how ligands, substrates, and reaction conditions influence reactivity and selectivity, guiding the design of more efficient catalysts. nih.gov

Advanced Quantum Chemical Analyses (e.g., QTAIM, ELI-D)

Beyond standard DFT calculations, more advanced quantum chemical methods can provide deeper insights into the nature of chemical bonding. The Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localizability Indicator (ELI-D) are two such methods that analyze the topology of the electron density and electron pair density, respectively.

QTAIM, developed by Richard Bader, defines atoms and bonds based on the topology of the electron density (ρ(r)). wikipedia.orguni-rostock.de The analysis identifies critical points in the electron density, and the presence of a bond critical point (BCP) between two nuclei is a necessary and sufficient condition for the existence of a chemical bond. researchgate.net Properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to classify the nature of the interaction (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals). uni-muenchen.de For a Pd-Br bond, QTAIM analysis could precisely characterize the degree of covalent versus ionic character.

The Electron Localizability Indicator (ELI-D) is a scalar field that reveals regions in space where the probability of finding an electron pair is high. uniovi.esd-nb.info It is particularly useful for visualizing and quantifying core, lone pair, and bonding electrons. uniovi.esmpg.de ELI-D partitions the molecular space into non-overlapping regions, or basins, that correspond to these electronic domains. uniovi.es An analysis of this compound with ELI-D would allow for a detailed mapping of the electron pairs, providing a clear picture of the valence shell electron arrangement around the palladium and bromine atoms and the nature of the electrons involved in the Pd-Br bond. researchgate.net

Correlation of Theoretical Predictions with Experimental Observations

The ultimate validation of any computational model lies in its ability to accurately reproduce and predict experimental observations. In the study of this compound, a strong synergy exists between theoretical calculations and experimental work.

Structural Correlation: As discussed in section 6.1.1, DFT-predicted geometries are consistently benchmarked against X-ray crystallographic data. The close agreement validates the computational model, while discrepancies can highlight the influence of the solid-state environment. acs.orgacs.org

Spectroscopic Correlation: Simulated UV-vis spectra from TD-DFT are compared with experimental spectra to understand electronic transitions. biointerfaceresearch.comnih.govacs.org Likewise, calculated IR and Raman frequencies are matched with experimental vibrational spectra to confirm molecular structure and assign vibrational modes. acs.orgnih.govnih.gov

Reactivity and Mechanistic Correlation: DFT-calculated energy barriers and reaction profiles are correlated with experimentally measured reaction rates, activation energies, and kinetic isotope effects. nih.gov This combined approach provides a robust, evidence-based understanding of reaction mechanisms, as demonstrated in studies of palladium-catalyzed formylation and cross-coupling reactions. nih.govacs.org

NMR Correlation: DFT can also be used to calculate NMR chemical shifts. The GIAO (Gauge-Independent Atomic Orbital) method is often employed, and studies on palladium phosphine (B1218219) complexes have shown a good linear correlation between calculated and experimental ³¹P NMR chemical shifts, aiding in the characterization of species in solution. mdpi.com